molecular formula C14H11Cl2NO B271531 2,4-dichloro-N-(2-methylphenyl)benzamide

2,4-dichloro-N-(2-methylphenyl)benzamide

Cat. No.: B271531
M. Wt: 280.1 g/mol
InChI Key: DRXQOQREYZWLHH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-methylphenyl)benzamide is a benzamide derivative with the molecular formula C₁₆H₁₅Cl₂NO and a molecular weight of 308.202 g/mol . The compound features a benzamide backbone substituted with chlorine atoms at the 2- and 4-positions of the benzene ring and a 2-methylphenyl group attached to the amide nitrogen. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h2-8H,1H3,(H,17,18)

InChI Key

DRXQOQREYZWLHH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence the properties of benzamide derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2,4-Dichloro-N-(2-methylphenyl)benzamide C₁₆H₁₅Cl₂NO 308.202 2,4-Cl₂; N-(2-methylphenyl)
2,4-Dichloro-N-(4-methoxyphenyl)benzamide C₁₄H₁₁Cl₂NO₂ 296.15 2,4-Cl₂; N-(4-methoxyphenyl)
2-Chloro-N-(2,6-dichlorophenyl)benzamide C₁₃H₈Cl₃NO 296.57 2-Cl; N-(2,6-Cl₂-phenyl)
4-Chloro-N-(2,6-dichlorophenyl)benzamide C₁₃H₈Cl₃NO 296.57 4-Cl; N-(2,6-Cl₂-phenyl)

Key Observations :

  • The N-(2-methylphenyl) group in the target compound increases hydrophobicity compared to the N-(4-methoxyphenyl) analog, which has a polar methoxy group .
  • Chlorine positions (2,4- vs. 2,6-) affect molecular symmetry and crystal packing, as demonstrated in crystallographic studies .

Yield Comparison :

  • The thiadiazole derivative achieves an 84% yield after recrystallization , whereas Trypanosoma-targeting analogs require chromatographic purification, reducing scalability .
Dihydrofolate Reductase (DHFR) Inhibition

The thiadiazole derivative 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide exhibits strong DHFR inhibition with a binding energy (ΔG) of −9.0 kcal/mol, surpassing reference compounds. Three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 stabilize the enzyme-inhibitor complex .

Antiprotozoal Activity

Derivatives such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides show potent activity against Trypanosoma brucei, with IC₅₀ values in the nanomolar range. Substituents like furan-2-ylmethyl or thiophen-2-ylmethyl enhance membrane permeability .

Activity Trends :

  • Chlorine Substitution: 2,4-Dichloro analogs generally exhibit higher bioactivity than mono-chloro derivatives due to increased electron-withdrawing effects .
  • Amide Modifications : Bulky substituents (e.g., trichloroethyl groups) improve target specificity but may reduce solubility .

Crystallographic and Structural Insights

  • Crystal Packing : The 2-methylphenyl group in the target compound induces steric hindrance, leading to a less dense crystal lattice compared to N-(2,6-dichlorophenyl) analogs .
  • Software Utilization : Structures are often resolved using SHELX programs (e.g., SHELXL for refinement), ensuring high accuracy in bond length and angle measurements .

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